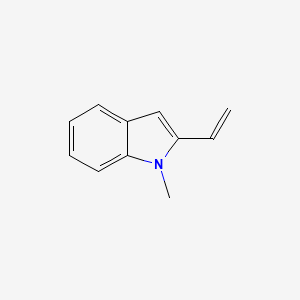

2-Ethenyl-1-methyl-1H-indole

Description

2-Ethenyl-1-methyl-1H-indole is a substituted indole derivative characterized by a methyl group at the 1-position and an ethenyl (vinyl) group at the 2-position of the indole ring. Substituted indoles are pivotal in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties .

Properties

CAS No. |

29124-06-9 |

|---|---|

Molecular Formula |

C11H11N |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-ethenyl-1-methylindole |

InChI |

InChI=1S/C11H11N/c1-3-10-8-9-6-4-5-7-11(9)12(10)2/h3-8H,1H2,2H3 |

InChI Key |

LCPBYTRLYBMSAN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1-methyl-1H-indole typically involves the alkylation of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-1-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Chemistry: 2-Ethenyl-1-methyl-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as catalysts in various organic reactions .

Biology: In biological research, indole derivatives are investigated for their role in cell signaling and as potential therapeutic agents for treating diseases like cancer and microbial infections .

Medicine: Indole derivatives, including 2-Ethenyl-1-methyl-1H-indole, are explored for their potential use in developing new drugs. They exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, indole derivatives are used in the production of dyes, perfumes, and agrochemicals. Their unique chemical properties make them valuable in various applications .

Mechanism of Action

The mechanism of action of 2-Ethenyl-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors, influencing cell signaling pathways and gene expression. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or modulation of immune responses .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Indole Derivatives

- Steric and Electronic Effects : The 1-methyl group in 2-Ethenyl-1-methyl-1H-indole introduces steric hindrance, which may reduce intermolecular interactions (e.g., π-π stacking) compared to 2-Ethenyl-1H-indole . This contrasts with 2-Phenyl-1H-indole, where the bulky phenyl group at the 2-position enhances hydrophobic interactions .

- Substituent Reactivity : The ethenyl group at the 2-position is electron-rich, enabling conjugation with the indole ring. This contrasts with electron-withdrawing groups like the nitrovinyl group in 3-(2-nitrovinyl)-1H-indole, which polarizes the indole system .

Crystallographic and Physicochemical Properties

- Crystal Packing : In 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile, a dihedral angle of 24.32° between the indole and benzene rings minimizes π-π interactions . For 2-Ethenyl-1-methyl-1H-indole, the 1-methyl group may further distort molecular packing, reducing crystallinity compared to planar analogs.

Biological Activity

2-Ethenyl-1-methyl-1H-indole is an indole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-Ethenyl-1-methyl-1H-indole consists of an indole ring with an ethenyl group at the 2-position and a methyl group at the 1-position. This configuration is crucial for its biological activity, as indole derivatives are known to interact with various biological targets.

Anticancer Properties

Research indicates that 2-Ethenyl-1-methyl-1H-indole exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells.

Table 1: Anticancer Activity of 2-Ethenyl-1-methyl-1H-indole

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.3 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 12.8 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.5 | Activation of caspase pathways |

Antimicrobial Effects

The compound also demonstrates antimicrobial activity against various strains of bacteria and fungi. Its effectiveness varies with concentration, showcasing a potential role in treating infectious diseases.

Table 2: Antimicrobial Activity of 2-Ethenyl-1-methyl-1H-indole

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.16 mg/mL |

| Escherichia coli | 0.32 mg/mL |

| Candida albicans | 0.25 mg/mL |

The biological activity of 2-Ethenyl-1-methyl-1H-indole is primarily attributed to its ability to interact with specific receptors and enzymes:

- Receptor Binding : The compound binds to various cellular receptors, leading to modulation of signaling pathways involved in cell growth and apoptosis.

- Enzyme Inhibition : It acts as a protein kinase inhibitor, impacting pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 2-Ethenyl-1-methyl-1H-indole:

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, suggesting its efficacy as an anticancer agent .

- Antimicrobial Efficacy : Another research article noted the compound's ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.